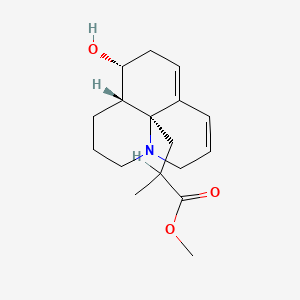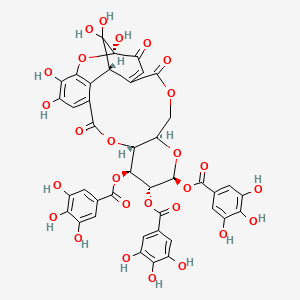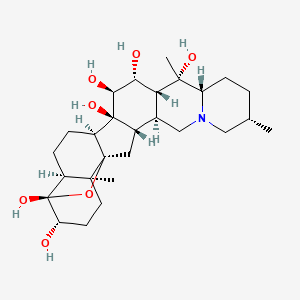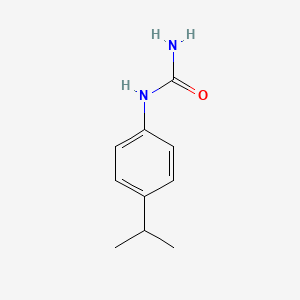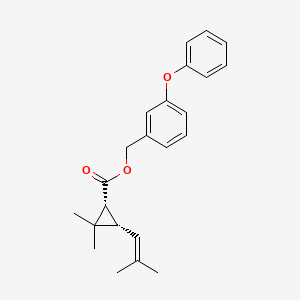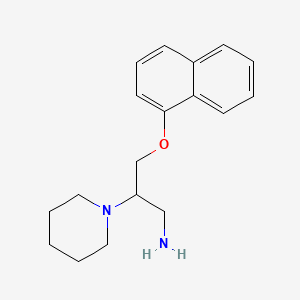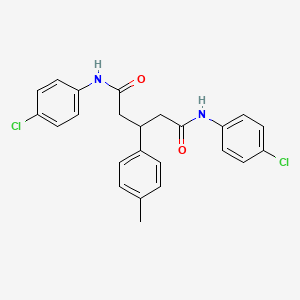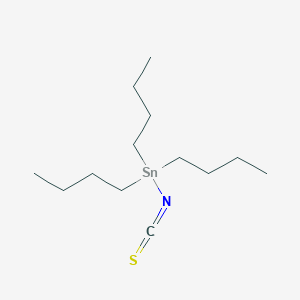
Phenyl vinyl ether
概要
説明
Phenyl vinyl ether, also known as (Ethenyloxy)benzene or Phenoxyethylene, is a chemical compound with the empirical formula C8H8O . It has a molecular weight of 120.15 .
Molecular Structure Analysis
The molecular structure of Phenyl vinyl ether includes an arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 17 bonds, including 9 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .
Chemical Reactions Analysis
Ethers, including Phenyl vinyl ether, are known to be unreactive towards most reagents, which makes them excellent reaction solvents . The most common reaction of ethers is the cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .
Physical And Chemical Properties Analysis
Phenyl vinyl ether is a liquid at room temperature with a refractive index of n20/D 1.522 (lit.) and a density of 0.978 g/mL at 25 °C (lit.) . It should be stored at a temperature between 2-8°C .
科学的研究の応用
Controlled Radical Polymerization
Phenyl vinyl ether (PVE) has been a subject of interest in controlled radical polymerization. Initially considered non-radically polymerizable, recent advances have enabled its use in block copolymer synthesis. Notably, a metal-free RAFT cationic polymerization introduced the thiocarbonylthio moiety into poly(PVE)s, allowing for block copolymerization using both cationic and radical RAFT processes .
Thermoresponsive Polymers
PVE-based polymers exhibit thermoresponsive behavior. By utilizing poly(PVE) as a thermoresponsive polymer, researchers have developed materials that respond to changes in temperature. These polymers find applications in smart coatings, drug delivery, and responsive materials .
Polymerization-Induced Self-Assembly (PISA)
Polymerization-induced self-assembly (PISA) leverages PVE as a reactive emulsifier. In this process, PVE-containing polymers spontaneously assemble into nano-objects during polymerization. These nano-objects can serve as drug carriers, nanoreactors, or templates for functional materials .
Photoreactive Processes
Alicyclic compounds containing vinyl ether groups, including PVE, have been transparent at 193 nm. Researchers have synthesized polymers for 193 nm lithography using PVE-based materials. These photoresists find applications in semiconductor manufacturing and photolithography .
Ethylene Surrogate
PVE can serve as a latent ethylene surrogate via a spin-center shift (SCS) pathway. This strategic use enables three-component reactions bridging heteroarenes and various coupling partners, such as sulfinates, thiols, and phosphine oxides .
Industrial Applications
Iso-butyl vinyl ether (IBVE), an industrially manufactured PVE derivative, is widely used as a monomer in various research projects. Additionally, many VEs and poly(PVE)s are ton-scale products in the chemical industry .
Safety And Hazards
将来の方向性
Recent research has focused on the synthesis and application of vinyl ethers, including Phenyl vinyl ether, as monomers for modern homo- and co-polymerization processes . The tunable chemistry of vinyl ethers allows for the design and production of polymers with well-defined structures and controllable properties . Future research may continue to explore these possibilities and further develop the potential applications of Phenyl vinyl ether .
特性
IUPAC Name |
ethenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-2-9-8-6-4-3-5-7-8/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOGGUYTANYCGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25588-11-8 | |
| Record name | Poly(vinyl phenyl ether) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25588-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00227417 | |
| Record name | Phenyl vinyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl vinyl ether | |
CAS RN |
766-94-9 | |
| Record name | Phenyl vinyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl vinyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl vinyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 766-94-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of phenyl vinyl ether?
A1: Phenyl vinyl ether has the molecular formula C8H8O and a molecular weight of 120.15 g/mol.
Q2: Are there any characteristic spectroscopic features of phenyl vinyl ether?
A2: Yes, phenyl vinyl ether exhibits characteristic infrared absorption bands. Key frequencies include those associated with the vinyl group (C=C stretching around 1615 cm-1, =CH2 out-of-plane deformation near 815 cm-1) and the ether linkage (C-O stretching around 1203 cm-1). []
Q3: How does phenyl vinyl ether interact with biological systems?
A3: Phenyl vinyl ether is metabolized in the liver by microsomal enzymes, primarily through epoxidation of the vinyl group. [, ] This forms phenoxyoxirane, a highly reactive electrophilic molecule. []
Q4: What are the downstream effects of phenyl vinyl ether metabolism?
A4: Phenoxyoxirane, the epoxide metabolite of phenyl vinyl ether, readily reacts with cellular nucleophiles like glutathione and DNA. [] Depletion of glutathione, a crucial antioxidant, can lead to increased susceptibility to hepatotoxicity. [, ] DNA adduct formation by phenoxyoxirane contributes to its mutagenic potential. []
Q5: Does the stability of the epoxide metabolite influence the toxicity of phenyl vinyl ethers?
A5: Yes, the stability of the epoxide metabolite is directly correlated with the mutagenicity of vinyl ethers. Aryl vinyl ethers, like phenyl vinyl ether and 4-nitrophenyl vinyl ether, form more stable epoxides compared to alkyl vinyl ethers and exhibit higher toxicity. [, , ]
Q6: How do substituents on the phenyl ring affect the reactivity of phenyl vinyl ethers?
A6: Electron-withdrawing substituents on the phenyl ring increase the stability of the epoxide metabolite, leading to enhanced reactivity and potential toxicity. Conversely, electron-donating groups decrease epoxide stability. This trend is evident in the hydrolysis rates of substituted phenoxyoxiranes, where electron-withdrawing substituents correlate with slower decomposition rates. []
Q7: How does the reactivity of phenyl vinyl ether compare to its sulfur analog, phenyl vinyl sulfide?
A7: Phenyl vinyl sulfide exhibits different reactivity compared to phenyl vinyl ether. In cationic polymerization, phenyl vinyl sulfide readily forms homopolymers, while phenyl vinyl ether does not. This difference is attributed to the ability of the sulfur atom to participate in through-conjugative (pπ-dπ-pπ) interactions. [, ]
Q8: Has phenyl vinyl ether been explored in catalytic reactions?
A8: While not a catalyst itself, phenyl vinyl ether is used as a substrate in various catalytic reactions. For example, it undergoes asymmetric hydroformylation in the presence of a chiral phosphine-rhodium complex, leading to the formation of chiral aldehydes. [] It is also a substrate in photocatalytic cyclodimerization reactions mediated by transition metal complexes or semiconductors like cadmium sulfide. [, ]
Q9: How does the structure of phenyl vinyl ether influence its reactivity in photochemical reactions?
A9: The electron-rich nature of the vinyl group in phenyl vinyl ether makes it susceptible to photo-induced electron transfer reactions. This property allows it to participate in photocycloaddition reactions with electron-deficient partners like α-naphthonitrile. [, ] The stereochemistry of the resulting cycloadducts can be influenced by the presence of substituents on the phenyl vinyl ether moiety. []
Q10: Has phenyl vinyl ether been studied using computational chemistry methods?
A10: Yes, phenyl vinyl ether, along with its methanol complex, has been studied using quantum chemical calculations to understand noncovalent interactions and predict the energetic order of different isomers. [] High-level computational methods like local coupled cluster calculations are necessary to accurately model the system due to the subtle interplay of interactions. [] Additionally, bond dissociation energies of phenyl vinyl ether have been calculated using density functional theory, providing insights into its thermal decomposition pathways. []
Q11: Are there any applications of phenyl vinyl ether-based polymers?
A12: Phenyl vinyl ether-maleic anhydride copolymers have been investigated for their acid dye stain resistance properties in polyamide materials. [] Additionally, copolymers incorporating benzo-19-crown-6 units, synthesized via cationic cyclocopolymerization of phenyl vinyl ether with other vinyl monomers, exhibit cation-binding properties. []
Q12: What are the known toxicological effects of phenyl vinyl ether?
A13: Phenyl vinyl ether exhibits hepatotoxicity in mice, primarily through the formation of its reactive epoxide metabolite. This toxicity is exacerbated by glutathione depletion. [] The epoxide metabolite, phenoxyoxirane, is also mutagenic in bacterial assays. []
Q13: Is there a difference in toxicity between phenyl vinyl ether and other vinyl ethers?
A14: Yes, aryl vinyl ethers like phenyl vinyl ether are generally more toxic than alkyl vinyl ethers due to the higher stability of their epoxide metabolites. [, ] This highlights the importance of structural features in influencing the metabolic fate and toxicity of vinyl ether compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



